molecular formula C28H28ClNO5 B14993530 ethyl 4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate

ethyl 4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate

Cat. No.: B14993530
M. Wt: 494.0 g/mol
InChI Key: KLOSEVUUKBUPHG-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of ethyl 4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate involves multiple steps. The synthetic route typically starts with the preparation of the isoquinoline core, followed by the introduction of the chlorophenyl group and the ethoxy groups. The final step involves the esterification of the benzoic acid derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Ethyl 4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of ethyl 4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Ethyl 4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C28H28ClNO5

Molecular Weight

494.0 g/mol

IUPAC Name

ethyl 4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate

InChI

InChI=1S/C28H28ClNO5/c1-4-33-24-15-20-16-26(31)30(22-13-9-19(10-14-22)28(32)35-6-3)27(18-7-11-21(29)12-8-18)23(20)17-25(24)34-5-2/h7-15,17,27H,4-6,16H2,1-3H3

InChI Key

KLOSEVUUKBUPHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)C(=O)OCC)C4=CC=C(C=C4)Cl)OCC

Origin of Product

United States

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